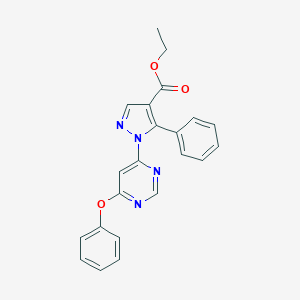![molecular formula C17H10F4N4S B287254 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287254.png)
3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolo-thiadiazole family of compounds, which have been shown to exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activities, this compound has been shown to possess anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activities and its relatively easy synthesis. However, there are also some limitations associated with this compound, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are many potential future directions for research on 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is the development of more potent derivatives of this compound with improved solubility and reduced toxicity. Another possible direction is the investigation of the mechanism of action of this compound and its potential interactions with other compounds and proteins in the cell. Finally, there is also potential for the development of new therapeutic agents based on the structure of 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which may have applications in the treatment of cancer, infectious diseases, and inflammatory disorders.
Synthesis Methods
The synthesis of 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-fluorobenzylhydrazine and 3-(trifluoromethyl)phenylisothiocyanate. The reaction is carried out in the presence of a suitable solvent and a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
The potential applications of 3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
properties
Product Name |
3-(4-Fluorobenzyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C17H10F4N4S |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F4N4S/c18-13-6-4-10(5-7-13)8-14-22-23-16-25(14)24-15(26-16)11-2-1-3-12(9-11)17(19,20)21/h1-7,9H,8H2 |
InChI Key |
BLFOPSDWACFYQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B287184.png)



![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)


![3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287194.png)